9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimidopurinedione family, characterized by a fused pyrimidine and purine scaffold. The core structure includes a 6,7,8,9-tetrahydro-pyrimido[2,1-f]purine system with substitutions at positions N1, N3, N7, and N7. Key features include:
- N1 and N7: Methyl groups, enhancing steric stability.
- N3: A propyl chain, contributing to lipophilicity.
- N9: A 3-chlorophenyl substituent, influencing electronic properties and receptor interactions.
Properties
IUPAC Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-4-8-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-6-13(20)9-14/h5-7,9,12H,4,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDRVCLGLVNHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Precursor Selection
Core Tricyclic Framework Construction
The pyrimido[2,1-f]purinedione scaffold is typically assembled via cyclocondensation reactions between xanthine derivatives and halogenated alkylamines. Key intermediates include 7-(3-chloropropyl)-8-bromotheophylline (compound 2 in), which serves as a primary building block for tricyclic systems. Reacting this intermediate with amines bearing the desired substituents facilitates ring closure through nucleophilic displacement of the bromine atom at position 8.
For the target compound, the 3-chlorophenyl group at position 9 necessitates the use of 3-chlorophenylamine as the nucleophile. The reaction likely proceeds via a two-step mechanism:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions exhibit significant solvent dependence:
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 5–15 | 34–98 |
| DMF | 153 | 5–10 | 50–75 |
| Solvent-free | N/A | 5–8 | 81–98 |
Ethanol is preferred for its moderate boiling point and ability to dissolve both amine and xanthine intermediates. Solvent-free conditions, while high-yielding, require careful temperature control to prevent decomposition of the 3-chlorophenyl group.
Purification and Characterization
Isolation Techniques
Post-reaction mixtures are processed via:
- Precipitation : Cooling the reaction mixture induces crystallization. If unreacted starting material persists, dissolution in 10% HCl followed by neutralization with NaOH (pH 8) isolates the product.
- Steam distillation : For low-crystallinity products (e.g., compound 17 in), excess amine is removed via steam distillation prior to crystallization.
Analytical Validation
Spectroscopic Data
- ¹H NMR : Key signals include:
- IR : Strong carbonyl stretches near 1,697 cm⁻¹ (C=O) and C-Cl vibrations at 750–550 cm⁻¹.
- UV-Vis : Absorption maxima at λ = 300–305 nm, characteristic of 8-aminoxanthine derivatives.
Elemental Analysis
Acceptable tolerances for C, H, and N content are ±0.3% relative to theoretical values, as demonstrated for analogous compounds.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
Neurodegenerative Disease Treatment
Recent studies have indicated that compounds with a similar structure may serve as multitarget drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hybridization of dopamine and xanthine cores has been explored to create derivatives that exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of these diseases. For instance, derivatives derived from the xanthine core showed promising results in inhibiting MAO-B activity with IC50 values in the nanomolar range .
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy. Research indicates that pyrimidine derivatives can play a crucial role in cancer treatment by acting as inhibitors of specific kinases involved in tumor growth and proliferation. The synthesis of thiazolo[3,2-a]pyrimidines has been reviewed extensively for their anticancer properties . The unique structural features of 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may enhance its efficacy against cancer cells.
Case Study: MAO-B Inhibition
In a recent study focusing on hybrid molecules based on the xanthine scaffold, several derivatives were synthesized and tested for their MAO-B inhibitory activity. The most active compounds demonstrated IC50 values below 500 nM, indicating strong selectivity for MAO-B over MAO-A. This selective inhibition is crucial for minimizing side effects associated with non-selective MAO inhibitors .
| Compound | MAO-B Inhibition (IC50) | Selectivity |
|---|---|---|
| Compound A | 101 nM | High |
| Compound B | <500 nM | Moderate |
| 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | TBD | TBD |
Synthesis and Characterization
The synthesis of this compound involves several steps including cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. The development of efficient synthetic routes is essential for producing derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound’s purine core allows it to bind to enzymes and receptors involved in various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with nucleotide-binding sites, thereby modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Chlorophenyl vs. Hydroxyphenethyl Substitution: The 3-chlorophenyl group in the target compound likely increases lipophilicity compared to polar 3,4-dihydroxyphenethyl analogs (e.g., compound 20a), which exhibit higher aqueous solubility due to phenolic hydroxyl groups .
- Alkyl Chain Length: The propyl group at N3 balances lipophilicity better than longer chains (e.g., nonyl in ), which may reduce metabolic stability.
- Halogen Effects: The 3-chlorophenyl substituent may enhance receptor binding affinity compared to non-halogenated analogs, as seen in dual-target compounds targeting adenosine receptors or MAO-B .
Yield and Efficiency:
Biological Activity
The compound 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 877617-63-5) belongs to a class of purine derivatives that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN5O2 |
| Molecular Weight | 415.9 g/mol |
| CAS Number | 877617-63-5 |
Research indicates that compounds similar to 9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may act as antagonists for adenosine receptors (ARs), specifically the A1 and A2A subtypes. These receptors are implicated in various physiological processes including neurotransmission and cardiovascular functions. The compound's structure suggests it could interact with these receptors similarly to caffeine derivatives.
Antagonistic Effects on Adenosine Receptors
Studies have shown that derivatives of tetrahydropyrimido[2,1-f]purines exhibit significant affinity for A1 and A2A adenosine receptors:
- A1 Receptor Affinity : Compounds in this class have demonstrated K_i values ranging from 116 nM to over 300 nM for human A1 receptors.
- A2A Receptor Affinity : Similar compounds show K_i values for human A2A receptors around 149 nM to 282 nM.
This dual antagonistic effect is crucial for potential applications in treating neurological disorders where adenosine signaling is dysregulated.
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining neuroprotective properties, a related compound demonstrated efficacy in models of neurodegeneration by modulating adenosine receptor activity. The findings suggest potential use in conditions like Alzheimer's disease where adenosine signaling plays a role in neuroinflammation and cell survival.
- Cardiovascular Implications : Another research highlighted the effects of similar compounds on cardiac function by blocking A1 receptors, potentially leading to increased heart rate and reduced bradycardia during ischemic events. This could provide therapeutic avenues for heart-related ailments.
- Antidepressant Activity : Some studies have indicated that A2A receptor antagonists can exhibit antidepressant-like effects. The compound's ability to modulate these pathways may offer new strategies for treating depression.
Summary of Biological Activities
Q & A
Q. How does the tetrahydropyrimido[2,1-f]purine core enhance stability compared to diazepino analogs?
- Methodology : Conduct accelerated stability testing (40°C/75% RH, 1–3 months) with HPLC-UV degradation profiling. Compare activation energies (Ea) via Arrhenius modeling . Pair with molecular dynamics simulations (AMBER) to assess ring strain .
Q. What structural features explain reduced off-target effects compared to 3-(4-fluorobenzyl) analogs?
- Methodology : Perform broad-panel kinase profiling (Eurofins KinaseProfiler). Use cryo-EM to compare binding modes. Analyze CoMFA models to map steric/electronic differences at the chlorophenyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
